Product packaging for Silver(Cat. No.:CAS No. 7440-22-4)

Silver

Cat. No.: B1203093
CAS No.: 7440-22-4
M. Wt: 107.868 g/mol
InChI Key: BQCADISMDOOEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silver (Ag), atomic number 47, is a lustrous transition metal prized in research for its exceptional electrical and thermal conductivity, reflectivity, and broad-spectrum biological activity . This high-purity elemental this compound is provided for laboratory use in the study of novel antimicrobial agents, advanced materials, and biomedical applications. Key Research Applications: - Antimicrobial & Biomedical Research: this compound nanoparticles (AgNPs) and ions (Ag+) exhibit potent bactericidal, virucidal, and fungicidal activity, making them valuable for developing coatings for medical devices, wound dressings, and therapeutic strategies against antibiotic-resistant strains . Research applications include studying their efficacy in biofilm disruption and anti-biofouling surfaces. - Materials Science & Electronics: Leverage this compound's unparalleled electrical conductivity to formulate conductive inks, pastes, and composites for printed electronics and flexible circuits . Its high thermal conductivity and stability are also key for research in thermal interface materials. - Catalysis & Chemical Synthesis: this compound serves as a highly effective catalyst for specific oxidation reactions, such as the ethylene-to-ethylene-oxide process, and is a subject of study in green chemistry and sustainable industrial process development . Mechanism of Action (Antimicrobial): The primary research value of this compound in biological studies stems from the activity of the this compound ion (Ag+). Proposed mechanisms include: the generation of reactive oxygen species (ROS) inducing oxidative stress; damage to microbial cell membranes and disruption of transport functions; inhibition of essential enzymatic processes by binding to thiol groups; and interaction with microbial DNA, inhibiting replication . The multi-faceted mechanism is a key area of study for overcoming microbial resistance. Product Note: This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. All safety data sheets (SDS) must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag B1203093 Silver CAS No. 7440-22-4

Properties

IUPAC Name

silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCADISMDOOEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ag
Record name SILVER
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DSSTOX Substance ID

DTXSID4024305
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Molecular Weight

107.868 g/mol
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Physical Description

Silvery metallic solid. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Silver-coloured powder or tiny sheets, Metal: White, lustrous solid; [NIOSH], WHITE METAL., Silvery metallic solid., Metal: White, lustrous solid.
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Record name SILVER
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Record name SILVER, METAL & SOLUBLE COMPOUNDS (as Ag)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

4014 °F at 760 mmHg (NTP, 1992), Approx 2000 °C, 2212 °C, 4014 °F, 3632 °F
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Record name SILVER, METAL & SOLUBLE COMPOUNDS (as Ag)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0557.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), Insoluble, Sol in fused alkali hydroxides in presence of air, fused peroxides, and alkali cyanides in presence of oxygen, INSOL IN HOT OR COLD WATER, ALKALI; SOL IN NITRIC ACID; HOT SULFURIC ACID, POTASSIUM CYANIDE /Aqueous/, Solubility in water, g/100ml:
Record name SILVER
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Record name Silver
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URL https://www.drugbank.ca/drugs/DB12965
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Record name SILVER, ELEMENTAL
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Record name SILVER
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810
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Record name Silver (metal dust and soluble compounds, as Ag)
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

10.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 10.49 @ 15 °C, Relative density (water = 1): 10.5, 10.5 at 68 °F, 10.49 (metal)
Record name SILVER
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SILVER, ELEMENTAL
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Record name SILVER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810
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Record name SILVER, METAL & SOLUBLE COMPOUNDS (as Ag)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Silver (metal dust and soluble compounds, as Ag)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0557.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

1 mmHg at 2475 °F (NTP, 1992), 0 mmHg (approx)
Record name SILVER
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Silver (metal dust and soluble compounds, as Ag)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0557.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

ASTM B413 grade (Grade 99.90 Refined): 0.002 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.08 wt% Cu; MIL-S-13282b (Grade A): 0.005 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.10 wt% Cu, 0.001 wt% Se, 0.001 wt% Te; SAE/UNS P07931 (sterling silver): 0.05 wt% Fe, 0.03 wt% Pb, 0.05 wt% Ca, 0.06 wt% Zn, all others 0.06 wt%.
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Color/Form

White metal, face-centered cubic structure, Metal: White lustrous solid.

CAS No.

7440-22-4, 15046-91-0, 69011-54-7
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

1763.5 °F (NTP, 1992), 960.5 °C, 962 °C, 1763.5 °F, 1761 °F
Record name SILVER
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Record name SILVER, METAL & SOLUBLE COMPOUNDS (as Ag)
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Record name Silver (metal dust and soluble compounds, as Ag)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0557.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis Methodologies of Silver Compounds

Biogenic and Green Synthesis of Silver Nanomaterials

Microbial-Mediated Biosynthesis (e.g., Bacteria, Fungi, Yeasts)

Microbial-mediated biosynthesis is an eco-friendly and cost-effective approach for synthesizing this compound nanoparticles, leveraging the reducing and stabilizing capabilities of living organisms. mdpi.comjscimedcentral.com Bacteria, fungi, and yeasts can interact with this compound nitrate (B79036) solutions, leading to the formation of this compound nanoparticles. For instance, bacteria like Shewanella oneidensis have been observed to produce nearly monodispersed this compound nanoparticles ranging from 2 to 10 nm, with an average size of 4 nm. jscimedcentral.com

In this biological route, the microorganisms or their proteins act as both reducing and stabilizing agents, eliminating the need for hazardous chemicals. mdpi.comjscimedcentral.com The inherent capping agents, such as proteins and polysaccharides, contribute to the excellent colloidal stability of the biosynthesized AgNPs, preventing agglomeration and enhancing their dispersion in aqueous solutions. mdpi.com

Plant and Plant Extract-Assisted Phytosynthesis

Plant and plant extract-assisted phytosynthesis, often referred to as "green synthesis," offers a simple, rapid, effective, economical, and environmentally friendly method for producing biocompatible this compound nanoparticles. mdpi.comfrontiersin.orgrsc.org This method is favored over traditional chemical synthesis due to its reduced use of harmful chemicals and minimal waste generation. frontiersin.orgrsc.org

Various parts of plants, including leaves, flowers, seeds, fruits, stems, and roots, can be utilized. mdpi.comfrontiersin.orgrsc.org Plant extracts contain a diverse range of phytochemicals, such as flavonoids, pigments, enzymes, polyphenols, amino acids, proteins, alkaloids, terpenoids, and polysaccharides. These compounds act as reducing, capping, and stabilizing agents, facilitating the conversion of this compound ions (Ag) to metallic this compound nanoparticles (Ag). mdpi.comfrontiersin.orgnih.govacs.orgnih.govekb.egupm.edu.my

For example, the aqueous leaf extract of Cucumis prophetarum has been used to biosynthesize this compound nanoparticles, with the extract acting as both a reducing and capping agent. acs.org Similarly, extracts from Moringa oleifera leaves have demonstrated strong potential for the rapid reduction of this compound ions for AgNP synthesis. nih.gov The antioxidant activity (AOA) of plant extracts is a key parameter influencing targeted phytosynthesis, with higher AOA leading to greater reducing ability and faster nanoparticle formation. mdpi.com

Table 1: Examples of Plant Extracts and Their Role in this compound Nanoparticle Synthesis

Plant ExtractRole (Reducing/Capping/Stabilizing)Observed Characteristics/FindingsSource
Peganum harmala (leaves)StabilizingEco-friendly, enhanced photoluminescence properties. mdpi.com
Gooseberry, Blue Honeysuckle, Strawberry, Sea Buckthorn (leaves)Reducing, capping, stabilizingSpherical shape, sizes 2-29 nm, size correlates with AOA. mdpi.com
Moringa oleifera (leaves)Reducing, cappingRapid reduction of this compound ions, dark brown to reddish brown color change. nih.gov
Cucumis prophetarum (leaves)Reducing, cappingGood antibacterial activity and antiproliferative potential. acs.org
Acalypha indica (aqueous extract)Reducing, cappingSpherical morphology (18.7 nm), negative zeta potential (-16.1 mV). sciopen.com
Mangifera indica L. (Musk) peelsReducing, cappingSpherical shape (38-62 nm), efficient cytotoxic activities. ekb.eg
Camellia sinensis (green tea)Reducing (flavonoids)Flavonoids are important reducing agents. rsc.org

Biopolymer-Stabilized Synthesis Approaches

Biopolymers play a crucial role in the synthesis and stabilization of this compound nanoparticles, offering biocompatibility and controlled properties. They can act as both reducing and capping agents, preventing aggregation and enhancing the dispersion of AgNPs. mdpi.comjscimedcentral.comnih.gov

Starch: Starch is a widely used biopolymer for synthesizing this compound nanoparticles due to its affordability and ability to act as both a reducing and stabilizing agent. rjptonline.orgresearchgate.netscispace.comnih.gov It can facilitate the reduction of this compound ions into nanoparticles within a short reaction time, even without harsh conditions. researchgate.net Starch-capped AgNPs are typically spherical, with reported sizes ranging from 7 to 97 nm depending on synthesis conditions. scispace.comnih.gov

Proteins: Proteins are effective in stabilizing this compound nanoparticles by adsorbing onto their surfaces, providing both steric and electrostatic stabilization. jscimedcentral.comnih.govmdpi.com This interaction can also enhance the biocompatibility of AgNPs. nih.gov For instance, Bovine Serum Albumin (BSA) is a widely studied protein for providing electrosteric stability to this compound nanoparticles. jscimedcentral.com Milk proteins, such as casein, have also been successfully used to synthesize highly stable this compound nanoparticles without the need for additional reducing or stabilizing agents, with the proteins themselves possibly causing the reduction of Ag ions. mdpi.com

Chitosan (B1678972): Chitosan, a polysaccharide, is another biopolymer used to stabilize AgNPs by forming a physical barrier around the nanoparticles. Its high molecular weight and functional groups contribute to effective stabilization and enhanced biocompatibility. mdpi.comnih.gov

Influence of Synthesis Parameters on this compound Compound Characteristics

The characteristics of this compound compounds, particularly this compound nanoparticles, are highly dependent on the synthesis parameters. Factors such as temperature, pH, precursor concentration, reaction time, and the type and concentration of reducing and stabilizing agents significantly influence the size, shape, surface chemistry, and stability of the resulting nanoparticles. mdpi.comuii.ac.idmdpi.comnih.govnih.gov

Morphological Control and Shape Engineering (e.g., Nanoprisms, Nanorods)

The morphology and shape of this compound nanoparticles can be precisely engineered by controlling synthesis parameters. AgNPs can exhibit various forms, including spherical, rod, triangular, octahedral, polyhedral, nanoprisms, and nanorods. mdpi.comsigmaaldrich.commdpi.com

Temperature: Temperature is a crucial factor. Elevated temperatures often lead to the synthesis of spherical nanoparticles, while lower temperatures can favor the formation of nanotriangles. nih.gov Increasing the temperature (e.g., between 30°C and 90°C) can boost the frequency of synthesis and sometimes result in smaller AgNPs. nih.gov Conversely, in some green synthesis methods, increasing the reaction temperature in neutral pH conditions can encourage the formation of smaller nanoparticles. rsc.org

Reducing and Capping Agents: The type and concentration of reducing and capping agents have a strong impact on the shape and size of AgNPs. mdpi.com Strong reducing agents like sodium borohydride (B1222165) (NaBH) can rapidly produce smaller particles (5–20 nm), while moderate reductants like trisodium (B8492382) citrate (B86180) can lead to larger particles (60–100 nm). mdpi.comnih.gov Polyvinylpyrrolidone (B124986) (PVP) is known as a size controller and capping agent, and its use with ethylene (B1197577) glycol can yield AgNPs with an average size less than 10 nm. nih.gov

Precursor Concentration: Higher concentrations of the this compound salt precursor typically lead to the formation of larger particles. For example, increasing AgNO concentration from 0.5 mM to 0.9 mM has been shown to increase the average crystallite size of AgNPs. mdpi.com

pH: Variations in pH can influence the charge on nanoparticles and the reduction rate, affecting particle size and shape. Optimal particle production for this compound nanoparticle synthesis has been observed at a pH of 7.6. mdpi.com Lowering the pH can lead to increased particle size due to increased charge screening, promoting agglomeration and fusion. nih.gov

Surface Functionalization and Coating Strategies

Surface functionalization and coating strategies are essential for enhancing the stability, biocompatibility, and target specificity of this compound nanoparticles, thereby improving their applicability. mdpi.comsigmaaldrich.comkau.edu.sa

Polymer Coatings: Coating AgNPs with biocompatible polymers such as polyethylene (B3416737) glycol (PEG), chitosan, polyvinyl alcohol (PVA), polyurethane (PU), or polymethyl methacrylate (B99206) (PMMA) can significantly enhance their stability by preventing aggregation and improving their adhesion to surfaces. mdpi.comrsc.orgmdpi.comnih.gov These coatings can also enable controlled and sustained release of Ag ions, providing long-term antimicrobial action. mdpi.com

Ligand Exchange: Surface functionalization can involve the use of organic surfactants like thiols, pyridines, and carboxylic acids to improve compatibility with polymer matrices, leading to homogeneous dispersion of nanoparticles. acs.org

Silica (B1680970) Coating: While not explicitly detailed in the provided search results for this compound, silica coating is a common strategy for metal nanoparticles to provide a stable, inert shell and enable further functionalization.

Biomolecules: Surface modification with proteins like Bovine Serum Albumin (BSA) can provide electrosteric stability. jscimedcentral.com Biomacromolecules can render nanoparticles bioactive and biocompatible, offering additional functionalities for biological interactions. jscimedcentral.com

Stability and Aggregation Control Mechanisms

The stability and dispersibility of this compound nanoparticles are crucial for their performance, especially in biological environments. AgNPs have a high tendency to aggregate due to their large specific surface area and surface energy. nih.govscirp.orgrsc.orge3s-conferences.org

Electrostatic Stabilization: Many nanoparticles in aqueous media are electrostatically stabilized by the addition of charged species to their surface. sigmaaldrich.com For instance, citrate-capped this compound nanoparticles are stabilized by an electrostatic repulsive force between particles, characterized by a negative zeta potential (e.g., -17.9 ± 3.0 mV). jscimedcentral.comnih.gov However, electrostatic stabilization alone may not be sufficient to maintain stability under varying conditions like pH changes or electrolyte concentrations. jscimedcentral.com

Steric Stabilization: Steric stabilization involves forming a physical barrier around the nanoparticles using polymers or biomolecules. scirp.org For example, biopolymers like starch and chitosan provide steric stabilization by forming a physical barrier. nih.gov The presence of biomolecules can improve particle stability due to the "biomolecular corona effect." nih.govresearchgate.net

Electrosteric Stabilization: This mechanism combines both electrostatic and steric repulsion, offering more significant stabilization, especially in complex biological media. jscimedcentral.comnih.gov For example, branched polyethylenimine (BPEI)-coated this compound nanoparticles exhibit electrosteric stabilization, making them less prone to aggregation compared to purely electrostatically stabilized systems. jscimedcentral.com

Influence of Environmental Factors: Factors such as pH, ionic strength, and electrolyte concentration significantly affect the aggregation behavior of AgNPs. nih.govscirp.orgnih.gov Decreasing pH can lead to protonation of capping agents (e.g., citrate), reducing electrostatic repulsion and causing aggregation. nih.gov High ionic strengths can also lead to aggregation. jscimedcentral.com Total organic carbon (TOC) can reduce aggregation by enhancing the steric hindrance effect. e3s-conferences.org

Table 2: Factors Influencing this compound Nanoparticle Characteristics

ParameterInfluence on CharacteristicsExamples/DetailsSource
Temperature Size, Shape, Synthesis RateElevated temp. for spherical; lower temp. for nanotriangles. Increases synthesis frequency. nih.gov
pH Size, Shape, Surface Charge, Reduction RateAffects charge, reduction rate; optimal production at pH 7.6. Lower pH increases size due to aggregation. mdpi.comnih.gov
Precursor Concentration Size, DispersionHigher concentration leads to larger particles. mdpi.com
Reducing Agents Size, Shape, Reduction RateStrong agents (NaBH) yield smaller particles; moderate agents (citrate) yield larger particles. mdpi.comnih.gov
Stabilizing/Capping Agents Size, Shape, Stability, DispersionPrevent agglomeration; influence morphology (e.g., PVP for small particles). mdpi.commdpi.comnih.gov
Surface Functionalization Stability, Biocompatibility, Target Specificity, AggregationEnhances stability, allows for specific functionalities (e.g., PEG, chitosan, thiols). mdpi.comsigmaaldrich.commdpi.comacs.org

Mechanistic Studies of Silver S Interactions

Molecular Mechanisms of Silver Ion (Ag+) Actions

This compound ions (Ag+) are highly reactive and interact with a variety of intracellular components, primarily through their strong affinity for specific functional groups found in biomacromolecules.

Intracellular Interactions with Biomacromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

This compound ions demonstrate a pronounced affinity for biomacromolecules, leading to their functional disruption. A key interaction involves sulfhydryl (-SH) groups (thiol groups) found in proteins and enzymes nih.govdrugbank.comnih.govresearchgate.net. The binding of Ag+ to these groups can lead to the inactivation and denaturation of proteins, thereby disrupting critical metabolic processes nih.govdrugbank.comnih.govresearchgate.netcleanroomtechnology.commedcraveonline.com. For instance, Ag+ can inactivate respiratory enzymes, which are vital for cellular energy production nih.govresearchgate.netcleanroomtechnology.comdovepress.com. Specific enzymes like succinyl coenzyme A synthetase, crucial for the tricarboxylic acid cycle, have been shown to be affected by this compound ions nih.govresearchgate.net. Furthermore, Ag+ can bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis within the cell nih.govcleanroomtechnology.comdovepress.comfrontiersin.orgmdpi.com. Beyond sulfhydryl groups, this compound ions can also interact with amino groups and cysteine residues in proteins nih.gov.

In the context of nucleic acids, this compound ions interact with DNA and RNA by forming bonds with their pyrimidine (B1678525) bases cleanroomtechnology.commedcraveonline.comnih.govaip.org. This interaction can lead to DNA condensation, inhibition of DNA replication and transcription, and ultimately DNA strand breakage drugbank.comresearchgate.netcleanroomtechnology.commedcraveonline.comontosight.ainih.govacs.orgnih.govresearchgate.netresearchgate.net. Studies suggest that Ag+ ions can bind to guanine (B1146940) in bacterial DNA drugbank.com and selectively coordinate to N3 atoms of two cytosines, forming this compound ion-mediated cytosine-cytosine (C-C) base pairs aip.org. The binding sites of Ag+ on DNA are thought to be similar to those of protons (H+), but the binding strength of Ag+ is considerably greater nih.gov. This binding can induce DNA to adopt a compacted globular conformation researchgate.netnih.gov.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant mechanism of this compound ion action involves the induction of reactive oxygen species (ROS) within cells nih.govdrugbank.comresearchgate.netcleanroomtechnology.commedcraveonline.comdovepress.comontosight.aimathewsopenaccess.comscirp.orgarxiv.org. Ag+ can trigger the generation of various ROS, including superoxide (B77818) (O2-), hydrogen peroxide (H2O2), and highly reactive hydroxyl radicals (•OH, OH-) drugbank.comresearchgate.netmedcraveonline.comdovepress.comscirp.org. This surge in intracellular ROS leads to oxidative stress, a condition where the production of free radicals overwhelms the cell's antioxidant defenses nih.govdrugbank.comresearchgate.netcleanroomtechnology.commedcraveonline.comdovepress.comontosight.aiscirp.org. Oxidative stress can cause extensive damage to vital cellular components such as lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and death nih.govdrugbank.comresearchgate.netcleanroomtechnology.commedcraveonline.comdovepress.comontosight.aiscirp.org. The generation of ROS is often attributed to redox reactions facilitated by this compound ions scirp.org.

Cellular Membrane Disruption and Permeability Alterations

This compound ions exert a direct impact on cellular membranes, leading to their disruption and altered permeability nih.govdrugbank.comcleanroomtechnology.commedcraveonline.comdovepress.comontosight.ainih.govmathewsopenaccess.comarxiv.org. Ag+ can interact with the cell membrane, damaging the lipid bilayer and compromising its integrity nih.govcleanroomtechnology.comdovepress.comontosight.ainih.govarxiv.org. This interaction results in increased membrane permeability, leading to the leakage of essential intracellular components such as potassium ions and a reduction in adenosine (B11128) triphosphate (ATP) levels drugbank.comnih.govcleanroomtechnology.comdovepress.comnih.govarxiv.orgplos.orgplos.orgresearchgate.net. Studies have shown that this interaction can cause the separation of the cytoplasmic membrane from the cell wall in both Gram-positive and Gram-negative bacteria cleanroomtechnology.com. The disruption of the membrane can also be exacerbated by ROS, which oxidize the double bonds of fatty acids within the membrane, further damaging its structure nih.gov. Additionally, this compound ions can bind to negatively-charged peptidoglycans in the cell wall through electrostatic interactions, contributing to the disruption of membrane transport functions and loss of structural integrity drugbank.com.

Research findings on membrane permeability changes induced by this compound nanoparticles (which release this compound ions) highlight the dose-dependent nature of this effect. For instance, in Bacillus subtilis, concentrations of AgNPs at 25 ppm and above significantly increased membrane permeability within 3 hours of treatment plos.org.

AgNP Concentration (ppm)Percentage of Cells with Increased Membrane Permeability (after 3h) plos.org
08.18%
56.22%
1017.79%
2589.51%
5090.52%

Nanoparticle-Specific Interaction Mechanisms

Beyond the effects of released this compound ions, this compound nanoparticles (AgNPs) themselves possess unique physicochemical properties that enable distinct interaction mechanisms with biological systems.

Direct Nanoparticle-Biomolecule Interactions

This compound nanoparticles can directly interact with various biomolecules, including proteins, enzymes, lipids, and nucleic acids, influencing their structure and function frontiersin.orgmdpi.comnih.govscirp.orgnih.govfrontiersin.org.

In terms of enzymes, AgNPs can directly interact with them, leading to enzyme activity inhibition and conformational changes mdpi.comnih.govscispace.com. For example, AgNPs can interact with ribosomes, causing their denaturation and subsequently inhibiting protein synthesis dovepress.comfrontiersin.orgmdpi.comnih.gov. They have also been shown to affect enzymes like succinyl coenzyme-A-synthetase researchgate.net. Studies on antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) revealed that AgNPs form surface complexes with them, and in the case of CAT, this interaction can induce conformational changes leading to impaired enzymatic activity scispace.com.

AgNPs can also directly bind to DNA molecules, potentially causing DNA damage and genomic instability by interfering with replication, transcription, and repair processes frontiersin.orgmdpi.comnih.govscirp.org. Furthermore, AgNPs can attach to cellular membranes, altering the lipid bilayer and increasing membrane permeability nih.govdovepress.comfrontiersin.orgnih.govplos.org.

Influence of Nanoparticle Size, Shape, and Surface Charge on Biological Responses

The physical characteristics of this compound nanoparticles, including their size, shape, and surface charge, are critical determinants of their biological interactions and subsequent responses scirp.orgnih.govmdpi.compexacy.comnih.gov.

Size: Smaller AgNPs generally exhibit higher biological activity and cytotoxicity dovepress.comfrontiersin.orgscirp.orgnih.govmdpi.compexacy.comnih.gov. This is primarily due to their larger surface area-to-volume ratio, which provides more active sites for chemical reactions and facilitates greater cellular uptake scirp.orgnih.govpexacy.comnih.gov. Smaller nanoparticles also tend to release this compound ions more readily, contributing to their enhanced effects dovepress.comnih.govnih.govmdpi.compexacy.com. Their smaller dimensions allow for more efficient penetration into bacterial cells nih.gov.

Shape: The shape of AgNPs, which can range from spherical to rod-shaped, triangular, or more complex morphologies, significantly influences their physical and chemical properties scirp.orgnih.govmdpi.compexacy.comnih.gov. These variations in shape can affect their stability, solubility, reactivity with biological media, and ultimately their biological interactions scirp.orgpexacy.comnih.gov. Different shapes may exhibit distinct cytotoxic profiles pexacy.com.

Surface Charge: Surface charge is a crucial factor that profoundly influences the interactions of AgNPs with cells, their colloidal stability, cellular uptake, and cytotoxicity scirp.orgresearchgate.netacs.orgacs.orgnih.govmdpi.compexacy.comnih.gov. Positively charged AgNPs often demonstrate greater cytotoxicity and higher cellular uptake compared to negatively charged or neutral nanoparticles researchgate.netacs.orgnih.govmdpi.compexacy.com. This is largely attributed to electrostatic interactions, as positively charged nanoparticles are more efficiently attracted to and can penetrate the negatively charged cell membranes nih.govresearchgate.netacs.orgnih.govmdpi.compexacy.com. Surface coatings can also be modified to alter the surface charge, thereby influencing the strength of protein interactions and the resulting protein structure upon adsorption acs.org.

Role of this compound Ion Release from Nanoparticles in Biological Activity

The biological activity of this compound nanoparticles (AgNPs) is intimately linked to the controlled release of this compound ions (Ag). mdpi.commdpi.com This ion release is considered a primary mechanism for the antimicrobial properties of AgNPs. wounds-uk.comdovepress.com AgNPs act as a reservoir, delivering a concentrated amount of active this compound ions to biological target sites. mdpi.com

The release of Ag ions from nanoparticles initiates a cascade of detrimental effects on bacterial cells. These ions can interact with the phospholipid bilayer of bacterial cell membranes, leading to increased membrane permeability and the leakage of essential cellular contents. wounds-uk.comdovepress.comnih.gov This disruption can impede vital cellular functions, including protein synthesis, respiratory chain function, ATP production, gene transcription, and DNA replication. mdpi.com Furthermore, Ag ions can disrupt disulfide bond formation, metabolism, and iron homeostasis within bacterial cells. mdpi.comnih.gov

A crucial aspect of Ag ion activity is the generation of reactive oxygen species (ROS). mdpi.commdpi.comdovepress.com This increased ROS production induces oxidative stress, which further damages bacterial proteins, lipids, and DNA. nih.govfrontiersin.org The efficacy of AgNPs is not solely due to their nanoscale size but also their large surface area-to-volume ratio, which facilitates greater contact with the bacterial cell membrane and sustained release of Ag ions. wounds-uk.comdovepress.com The size, shape, crystal structure, and surface state of AgNPs can be precisely adjusted to influence their oxidation and dissolution rates, thereby controlling the rate of this compound ion delivery. mdpi.comwounds-uk.com Smaller AgNPs (e.g., ≤10 nm) have consistently shown enhanced synergy with antibiotics, partly due to their effective localized delivery of Ag ions to the bacterial cell wall. nih.gov

Elucidation of Molecular Pathways and Gene Expression Modulation by this compound

This compound, particularly in the form of AgNPs, has been shown to modulate molecular pathways and gene expression within biological systems. Studies have indicated that AgNPs can induce pro-inflammatory responses and upregulate genes associated with inflammation and tissue damage. researchgate.netresearchgate.net For instance, intratracheal instillation of AgNPs in mice resulted in a time- and dose-dependent increase in the release of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-α. researchgate.net This suggests that AgNPs can stimulate the production of these cytokines, contributing to an immunologically active state. researchgate.net

The mechanisms underlying this modulation often involve the activation of key signaling pathways. Reactive oxygen species (ROS) generated by this compound can activate the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The activation of these pathways, in turn, stimulates the expression of genes responsible for the production of inflammatory mediators like IL-1β, TNFα, and IL-6. researchgate.net This oxidative stress-induced gene expression modulation highlights a significant aspect of this compound's interaction with cellular machinery.

Investigation of Synergistic Effects in Biological Systems (e.g., with Antibiotics)

The increasing threat of antibiotic resistance has spurred research into innovative strategies, including the synergistic application of this compound with conventional antibiotics. mdpi.comnih.gov this compound nanoparticles (AgNPs) have demonstrated a promising ability to enhance the efficacy of common antibiotics, particularly against multidrug-resistant (MDR) microorganisms. mdpi.comnih.govmdpi.comresearchgate.net This synergistic effect is attributed to the pleiotropic mode of action of this compound, which can induce changes in bacterial cells that increase and potentially restore their susceptibility to antibiotics. mdpi.comnih.gov

The mechanisms underlying this synergy are multifaceted:

Weakening Bacterial Metabolism : The bacterial response to this compound is energetically demanding, which can weaken bacterial metabolism and overwhelm their defenses, thereby increasing antibiotic effectiveness. mdpi.com

Increased Membrane Permeability : this compound ions and AgNPs can interact with bacterial cell membranes, increasing their permeability. This facilitates the internalization of antibiotics, leading to enhanced cell death. nih.gov

Disruption of Cellular Processes : this compound disrupts essential cellular processes, such as disulfide bond formation, metabolism, and iron homeostasis, leading to increased ROS production. mdpi.comnih.gov This disruption makes bacteria more vulnerable to antibiotic action.

Complex Formation : Some antibiotics can form complexes with AgNPs, which may enhance the binding of this compound to bacterial cells and increase Ag release, creating a localized high concentration of Ag near the bacterial cell wall. acs.org

Research findings have consistently shown strong synergistic effects across various bacterial strains and antibiotic classes. For instance, studies have demonstrated that combining AgNPs with antibiotics can lead to a two- to three-orders-of-magnitude reduction in the minimum inhibitory concentrations (MICs) of antibiotics compared to when antibiotics are used alone. mdpi.com This synergistic effect has been observed for a broad spectrum of antibiotics with different modes of action and chemical structures, indicating a non-specific synergistic effect. mdpi.com

Table 1: Examples of Synergistic Effects of this compound Nanoparticles with Antibiotics

Antibiotic ClassSpecific Antibiotics TestedBacterial StrainObserved Synergistic EffectKey MechanismReference
QuinoloneEnoxacinSalmonella typhimurium DT 104Synergistic growth inhibitionComplex formation with AgNPs, enhanced Ag binding/release acs.org
AminoglycosideKanamycin, NeomycinSalmonella typhimurium DT 104Synergistic growth inhibitionComplex formation with AgNPs, enhanced Ag binding/release acs.org
PolyketideTetracyclineSalmonella typhimurium DT 104Synergistic growth inhibitionComplex formation with AgNPs, enhanced Ag binding/release acs.org
VariousAmpicillin, Tobramycin, Chloramphenicol, Nitrofuration, Nalidixic acidMultidrug-resistant bacteria (e.g., E. coli, P. aeruginosa, S. aureus)Enhanced antibacterial activity, reduced MICsWeakened metabolism, increased membrane permeability, ROS production mdpi.comnih.govmdpi.comresearchgate.net

These findings underscore the potential of combining AgNPs with antibiotics as a promising strategy to combat multidrug-resistant pathogens, requiring very low amounts of this compound for effective antibacterial action. nih.govmdpi.com

Catalytic Applications and Mechanisms of Silver

Mechanisms of Silver-Catalyzed Reactions

Radical and Non-Radical Pathways in this compound Catalysis

This compound catalysis proceeds through a variety of mechanistic pathways, encompassing both radical and non-radical intermediates, depending on the specific reaction conditions, substrate, and co-catalysts involved.

Radical Pathways: this compound-catalyzed reactions frequently involve single-electron transfer (SET) processes, leading to the generation of radical species. For instance, in the phosphonofluorination of unactivated alkenes, this compound catalysis facilitates the oxidative generation of phosphonyl radicals, followed by this compound-assisted fluorine atom transfer nih.gov. Similarly, in certain cross-coupling reactions, the mechanism can involve the formation of iminyl radicals, which then transform into cyanoalkyl radicals to attack cyclic aldimines chemistryviews.org. The decarboxylation of alkyl carboxylic acids for alkylfluorination of alkenes also proceeds via a radical mechanism catalyzed by this compound(I) researchgate.net. In the context of C-H amination, a nitrogen-centered radical cation can be generated from an Ag(I) reagent via an SET mechanism, subsequently leading to benzylic radical species whiterose.ac.uk. Furthermore, studies on Diels-Alder cycloadditions catalyzed by this compound nanoparticles suggest a mechanism involving proton removal and single electron transfer from the adsorbed chalcone (B49325) to the AgNP, generating AgNP-stabilized phenoxyl or carbon-centered radical intermediates nih.gov. Plasmon-induced Suzuki-Miyaura coupling reactions on plasmonic this compound have also indicated a radical coupling mechanism acs.org.

Non-Radical Pathways: Beyond radical mechanisms, this compound catalysis can also operate through non-radical pathways. These often involve the Lewis acidic properties of this compound, enabling the activation of unsaturated bonds like alkynes and alkenes nsf.gov. For example, this compound(I) salts are known to catalyze cyclization, hydrofunctionalization, and rearrangement reactions of alkynes and allenes numberanalytics.com. In C-H activation reactions, this compound(I) salts frequently act as additives, facilitating the formation of reactive cationic species and promoting pathways such as concerted metalation deprotonation (CMD) or base-assisted electrophilic substitution (BIES) nih.govrsc.org. In some instances, such as specific this compound-catalyzed nitrene transfer reactions, experimental evidence has argued against the presence of long-lived radical species, suggesting the predominance of non-radical reaction pathways acs.orguchicago.edu. Direct electron transfer mechanisms have also been observed, particularly in the activation of peroxymonosulfate (B1194676) by this compound oxides for pollutant degradation researchgate.net.

Influence of Ligand Design on Catalytic Activity and Selectivity

Ligand design is a critical factor in this compound catalysis, profoundly influencing the electronic and steric environment around the this compound center, thereby dictating the catalyst's activity, selectivity, and stability catalysis.blog.

Impact on Selectivity: Ligands can precisely tune the regioselectivity and stereoselectivity of this compound-catalyzed reactions. In C-H amination, for example, the strategic incorporation of electron-donating groups onto bipyridine ligands can significantly enhance selectivity for specific C-H bonds acs.orgnih.gov. Conversely, the steric bulk of ligands can also play a dominant role. For instance, in C-H amination, a tripodal amine (tpa) ligand-supported this compound catalyst exhibited greater sensitivity to the steric environment around the C-H bond, whereas a bipyridine (bipy)-supported catalyst tended to favor amination at more electron-rich C-H bonds acs.orgnih.gov. The choice of ligand can also control the E- and Z-selectivity in hydroamination reactions of alkynes researchgate.net. For achieving enantioselective transformations, chiral ligands are indispensable. They enable asymmetric reactions such as aziridination and propargylic C-H amination, leading to enantioenriched products nsf.govnih.gov.

Plasmon-Induced Catalysis Mechanisms

Plasmon-induced catalysis, particularly utilizing this compound nanoparticles (AgNPs), harnesses the unique optical properties of noble metals to drive chemical reactions. This phenomenon is primarily mediated by localized surface plasmon resonance (LSPR).

Localized Surface Plasmon Resonance (LSPR): When light interacts with the conduction electrons on the surface of this compound nanoparticles, it causes these electrons to oscillate collectively, a phenomenon known as LSPR wikipedia.orgcatalysis.blognih.gov. This collective oscillation results in a strong absorption of light at specific wavelengths, leading to the generation of highly energetic species and intense electromagnetic fields near the nanoparticle surface wikipedia.orgcatalysis.blognih.gov.

Mechanisms: The LSPR of this compound nanoparticles can promote catalytic reactions through several key mechanisms:

Hot Carrier Generation: The non-radiative decay of LSPRs generates highly energetic electron-hole pairs, termed "hot electrons" and "hot holes" wikipedia.orgcatalysis.blogmdpi.comrsc.orgacs.org. These hot carriers possess sufficient energy to overcome reaction activation barriers and directly participate in chemical transformations by transferring their energy to adsorbed reactant molecules catalysis.blogmdpi.comdiva-portal.orgnih.gov. For instance, hot electrons from this compound nanoparticles can activate oxygen on the this compound surface, leading to catalytic oxidation reactions rsc.orgresearchgate.net. The efficiency of these processes is influenced by the generation, transfer, and utilization of hot electrons within the nanostructured environment catalysis.blog.

Enhanced Electromagnetic Field: The oscillating plasmons create an intense electromagnetic field localized near the surface of the nanoparticle wikipedia.orgmdpi.comrsc.orgacs.org. This strong local field can lower the activation energy of a reaction by exciting the electrons of nearby molecules through resonance energy transfer (RET) and by providing localized transition state stabilization wikipedia.orgmdpi.com. This enhanced field also amplifies the Raman scattering of adsorbed molecules, a phenomenon known as surface-enhanced Raman scattering (SERS), which can be employed to monitor hot electron-driven chemical reactions acs.orgacs.org.

Applications: Plasmon-induced catalysis using this compound nanoparticles has been explored in various applications, including the efficient conversion of sugars to 5-hydroxymethylfurfural (B1680220) researchgate.net, the oxidation of common gases like carbon monoxide, ammonia, and oxygen at lower temperatures wikipedia.org, and hydrodehalogenation reactions nih.gov.

Heterogeneous and Homogeneous this compound Catalysis Systems

This compound catalysts are employed in both heterogeneous and homogeneous systems, each offering distinct advantages and applications in chemical synthesis and industrial processes.

Heterogeneous this compound Catalysis Systems: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically as a solid while the reactants are gases or liquids. This phase separation simplifies catalyst recovery and reuse solubilityofthings.com.

Industrial Applications: One of the most significant industrial applications of heterogeneous this compound catalysis is the epoxidation of ethylene (B1197577) to ethylene oxide (EO) solubilityofthings.commdpi.comsc.edu. This process, a cornerstone of the chemical industry, utilizes this compound catalysts, often supported on low-surface-area alumina, with the selectivity to EO being influenced by the specific facets of the this compound nanoparticles mdpi.comsc.edu. Another key industrial process is the oxidative dehydrogenation of methanol (B129727) to formaldehyde, where this compound in gauze form is used as a catalyst at high temperatures mdpi.comcore.ac.uk.

Nanoparticle-Based Systems: this compound nanoparticles (AgNPs) immobilized on various support materials, such as polymers, serve as efficient heterogeneous catalysts. For instance, AgNPs supported on crosslinked vinyl polymers have been successfully used for the reduction of hazardous nitrophenols rsc.org. These supported catalysts often exhibit excellent stability and reusability, allowing for easy separation from the reaction mixture and multiple catalytic cycles rsc.orgresearchgate.net. This compound oxides (Ag₂O and AgO) have also emerged as effective heterogeneous catalysts for activating peroxymonosulfate in the degradation of wastewater pollutants researchgate.net. Studies on Diels-Alder cycloadditions catalyzed by silica-supported AgNPs have shown that the heterogeneous reaction involves minimal catalyst leaching, further highlighting their utility nih.gov.

Homogeneous this compound Catalysis Systems: In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, typically in a solvent, allowing for intimate mixing and often higher selectivity.

Lewis Acid Catalysis: Soluble this compound(I) salts, such as this compound(I) triflate (AgOTf), are widely used as homogeneous catalysts due to their strong Lewis acidity numberanalytics.combeilstein-journals.org. They are particularly effective in activating unsaturated bonds (alkynes, allenes, alkenes) for various transformations, including cyclization reactions, hydrofunctionalization reactions (e.g., addition of nucleophiles to unsaturated systems), and rearrangement reactions like the Meyer-Schuster rearrangement numberanalytics.com.

Ligand-Controlled Reactions: Homogeneous this compound catalysis often involves the use of specific ligands to control the reactivity and selectivity of the this compound center nsf.govbeilstein-journals.org. For example, in C-H amination reactions, this compound catalysts supported by nitrogenated ligands like bipyridine or tripodal amines enable tunable and regioselective functionalization of C-H bonds acs.orgnih.gov. Chiral ligands are crucial for achieving enantioselectivity in reactions such as asymmetric aziridination and propargylic C-H amination nsf.govnih.gov.

Radical and Cross-Coupling Reactions: this compound salts like this compound nitrate (B79036) (AgNO₃) can catalyze homogeneous cross-coupling reactions, often proceeding via radical mechanisms, as seen in the solvent-controlled cross-coupling of cyclic aldimines and α-imino-oxy acids chemistryviews.org. Self-assembled coordination thioether this compound(I) macrocyclic complexes have also demonstrated effectiveness as homogeneous catalysts in tandem addition/cycloisomerization reactions of alkynes, achieving high yields at low catalytic loadings beilstein-journals.org.

Additives in Other Metal Catalysis: this compound salts frequently serve as additives in other transition metal-catalyzed homogeneous reactions, especially for C-H activation. They can facilitate the in-situ generation of reactive cationic species by exchanging halide ligands, as observed with ruthenium(II) catalysts nih.govrsc.org.

Environmental Chemistry and Ecotoxicological Implications of Silver

Environmental Fate and Transport of Silver Species

The distribution and persistence of this compound in the environment are governed by a complex interplay of its sources, its movement through different environmental spheres, and its interactions with environmental components.

This compound enters the environment from both natural and human-related (anthropogenic) sources. Natural sources include the weathering of rocks and erosion of soils containing this compound minerals. nih.gov However, anthropogenic activities are the predominant contributors to environmental this compound levels. dartmouth.edu

Historically and currently, significant anthropogenic sources include:

Mining and Ore Processing: The extraction and processing of this compound, as well as other metals like lead, zinc, copper, and gold where this compound is a byproduct, release this compound into the air, water, and soil. dartmouth.eduinchem.org

Industrial Discharges: A major historical and ongoing source of this compound in aquatic systems has been industrial effluent, particularly from the photographic processing industry. nih.govdartmouth.edu Other industrial sources include smelting operations, steel refining, and the manufacturing of electrical supplies. nih.govinchem.org

Waste Disposal: Land disposal of solid waste, including municipal waste and sewage sludge, contributes a significant amount of this compound to the terrestrial environment. nih.gov In fact, the application of sewage sludge to agricultural land is a major source of elevated this compound levels in cultivated soils. nih.gov

Fossil Fuel Combustion: The burning of fossil fuels, such as coal, releases this compound into the atmosphere. nih.govinchem.org

Cloud Seeding: The use of this compound iodide for weather modification, specifically cloud seeding, is another pathway for this compound's entry into the environment. inchem.org

These sources lead to the entry of this compound into various environmental compartments. Atmospheric this compound, often in the form of aerosols, can be transported over long distances before being deposited on land and water through wet and dry deposition. nih.govinchem.org Direct discharges from industrial and municipal sources introduce this compound into aquatic ecosystems, while land-based disposal methods contaminate soils. nih.gov The widespread use of products containing this compound nanoparticles (AgNPs), such as textiles and cosmetics, has also become a significant contemporary pathway for this compound to enter wastewater systems and, subsequently, the broader environment. nih.govwikipedia.org

Table 1: Major Sources and Environmental Entry Pathways of this compound

Source TypeSpecific SourcePrimary Environmental Entry Pathway
NaturalWeathering of this compound-bearing rocks and soil erosionWater and Soil
AnthropogenicMining and ore processingAir, Water, and Soil
Photographic industry and other industrial dischargesAquatic Environments (Wastewater)
Sewage sludge and solid waste disposalSoil and Groundwater
Fossil fuel combustionAtmosphere
Use of this compound nanoparticle-containing productsWastewater Systems

The biogeochemical cycling of this compound involves its movement and transformation through the atmosphere, hydrosphere, lithosphere, and biosphere. Once released, this compound undergoes long-range transport, primarily as fine particles in the atmosphere, before being deposited. inchem.org In aquatic systems, this compound tends to sorb to soils and sediments. inchem.org

Under acidic weathering conditions, this compound can be mobilized from primary minerals like this compound-bearing sulfides. mdpi.com However, this mobility is often short-lived as this compound readily precipitates with other elements, suggesting that the dissolution of this compound is the rate-limiting step in its biogeochemical cycling in such environments. mdpi.com The cycling of this compound is a continuous process of dissolution and re-precipitation. mdpi.com In marine environments, the biogeochemical cycle is influenced by factors such as upwelling, atmospheric deposition, and removal to sediments.

Sorption is a key process controlling the fate of this compound in the environment. nih.gov In aquatic environments, this compound has a strong tendency to adsorb to particulate matter, including organic and inorganic materials. oup.com This adsorption leads to its removal from the water column and deposition into sediments. nih.gov Consequently, elevated concentrations of this compound are often found in the sediments of rivers and estuaries downstream from urban and industrial areas. oup.com

The extent of this compound's adsorption is influenced by water chemistry. For instance, in marine environments, an increase in salinity can lead to the desorption of this compound from suspended sediments. who.int However, when associated with phytoplankton, this desorption at higher salinities does not readily occur. who.int In soils, this compound also exhibits strong sorption, which limits its mobility. nih.gov Acidic conditions and good drainage can, however, increase the rate at which this compound leaches from the soil into groundwater. nih.gov

This compound species are not static in the environment; they undergo various transformation and aging processes that significantly alter their form and bioavailability.

Sulfidation: One of the most critical transformations for this compound, particularly for this compound nanoparticles (AgNPs), is sulfidation. acs.orgnih.gov In environments rich in sulfides, such as wastewater treatment plants and anoxic waters, metallic this compound (Ag(0)) can be oxidized to this compound ions (Ag+), which then react with sulfide (B99878) to form this compound sulfide (Ag₂S). wikipedia.orgacs.org This process can result in the formation of a this compound sulfide layer on the surface of the this compound nanoparticle, creating a core-shell structure. acs.orgnih.gov The formation of the sparingly soluble Ag₂S significantly reduces the concentration of free this compound ions, which in turn decreases the toxicity of the this compound. acs.orgnih.gov This sulfidation process is considered a natural "antidote" to the toxicity of this compound nanoparticles. nih.gov Even partial sulfidation has been shown to dramatically decrease the toxicity of AgNPs to various aquatic and terrestrial organisms. acs.orgnih.gov

Dissolution and Aggregation: this compound nanoparticles can dissolve in water, releasing this compound ions (Ag+). researchgate.net This dissolution is influenced by environmental factors such as pH, the presence of oxygen, and sunlight. wikipedia.orgrsc.org For instance, sunlight can accelerate the dissolution of AgNPs. rsc.org Simultaneously, this compound nanoparticles can aggregate to form larger particles, a process that is also influenced by water chemistry, such as the presence of divalent cations. rsc.org Aggregation can reduce the surface area of the nanoparticles available for dissolution. rsc.org

These transformation processes are interconnected and determine the ultimate form and fate of this compound in the environment. The aging of this compound species involves a combination of these reactions over time, leading to a dynamic equilibrium between different this compound forms.

Table 2: Key Transformation Processes of this compound in the Environment

ProcessDescriptionKey Environmental FactorsPrimary Product(s)
SulfidationReaction of this compound with sulfide, often forming a surface layer on AgNPs.Presence of sulfides (e.g., in wastewater).This compound sulfide (Ag₂S)
ChlorinationReaction of this compound with chloride ions.Chloride concentration in water.This compound chloride (AgCl), Soluble AgCl complexes
DissolutionRelease of this compound ions (Ag+) from solid this compound forms.pH, Oxygen, Sunlight.This compound ion (Ag+)
AggregationClumping of this compound nanoparticles to form larger particles.Ionic strength, Presence of divalent cations.Aggregated AgNPs

Environmental Speciation and Bioavailability of this compound

The chemical form, or speciation, of this compound in the environment is a critical determinant of its bioavailability and, consequently, its potential to cause toxic effects.

The speciation of this compound varies significantly between different environmental compartments.

In Aquatic Environments: The monovalent this compound ion (Ag+) is considered the most bioavailable and toxic form of this compound. who.int However, free Ag+ is rare in most natural waters because it readily complexes with various ligands. inchem.orgcanada.ca In freshwater, this compound primarily exists as complexes with sulfides, chlorides, and natural organic matter. canada.ca The most abundant form is often this compound sulfide (Ag₂S), which is very insoluble. oup.com this compound can also be found in combination with bicarbonate or sulfate, or adsorbed onto particulate matter. who.int In marine environments, the high concentration of chloride ions leads to the formation of this compound chloride complexes (e.g., AgCl⁰, AgCl₂⁻). who.int

In Terrestrial Environments: In soils, this compound is predominantly found sorbed to soil particles. nih.gov The application of sewage sludge, a common practice in agriculture, introduces this compound mainly in the form of this compound sulfide (Ag₂S) due to the transformation of AgNPs during wastewater treatment. oup.com While Ag₂S is sparingly soluble, studies have shown that it can still be bioavailable to terrestrial organisms to some extent. oup.com The bioavailability of this compound in soil can be influenced by factors such as the concentration of chloride, which can lead to the formation of more soluble this compound chloride complexes. acs.org

The speciation of this compound is dynamic, with ongoing transformations between different forms depending on the prevailing environmental conditions. nih.gov Understanding this speciation is essential for accurately assessing the environmental risk posed by this compound.

Environmental Factors Influencing this compound Speciation (e.g., pH, Salinity, Organic Matter Content, Sulfide Presence)

The speciation of this compound in the environment, which dictates its mobility, bioavailability, and toxicity, is profoundly influenced by a variety of physicochemical factors. The interplay of pH, salinity, organic matter, and sulfide content determines whether this compound exists as the highly toxic free this compound ion (Ag⁺) or is complexed into less bioavailable forms.

pH: The pH of the surrounding medium is a critical determinant of this compound's fate. In acidic soils and waters, lower pH levels favor the oxidative dissolution of this compound nanoparticles (AgNPs), leading to an increased release of Ag⁺ ions. ekb.eglegmt.gov Conversely, higher pH values can lead to the precipitation of this compound as hydroxides or carbonates, reducing its dissolved concentration. For instance, in acidic soils, more free this compound ions are available, whereas at higher pH values, free Ag⁺ is more likely to be sorbed onto the negatively charged surfaces of soil minerals. ekb.eglegmt.gov The stability of AgNPs is also pH-dependent; particle size tends to decrease with increasing pH, resulting in lower aggregation and greater stability in alkaline conditions. researchgate.net

Salinity (Chloride Concentration): The presence of chloride ions (Cl⁻), a key component of salinity, significantly alters this compound speciation. This compound has a high affinity for chloride, leading to the formation of various this compound-chloride complexes (AgClₓⁿ⁻¹). In freshwater environments with low chloride concentrations, the free this compound ion (Ag⁺) is the predominant dissolved species. unizg.hr As salinity increases, as in estuarine and marine waters, the formation of neutral (AgCl⁰) and anionic (e.g., AgCl₂⁻, AgCl₃²⁻) chloro-complexes becomes dominant. unizg.hrnih.gov While complexation with chloride generally reduces the concentration of the highly toxic free Ag⁺ ion, the neutral AgCl⁰ complex has been shown to be bioavailable and can contribute to toxicity. tandfonline.comresearchgate.net The formation of insoluble this compound chloride (AgCl(s)) precipitates can also occur, further reducing the concentration of dissolved this compound. tandfonline.com

Organic Matter Content: Dissolved and particulate organic matter, including humic and fulvic acids, readily complexes with this compound ions. nih.govbohrium.com This complexation can either increase or decrease this compound bioavailability. By binding Ag⁺, organic matter can reduce its immediate toxicity. nih.gov In soil, organic matter is a primary factor controlling the sorption of this compound, with this compound having a strong affinity for nitrogen and sulfur functional groups within the organic material. ekb.eg However, the formation of soluble this compound-organic complexes can also enhance the mobility and transport of this compound in the environment. bohrium.com Studies have shown that this compound can be up to 70% strongly complexed with dissolved organic matter (DOM) in soil water extracts, with a stronger affinity observed in solutions rich in humic and aromatic structures. bohrium.com

Sulfide Presence: Sulfide (S²⁻) is a powerful ligand for this compound, forming highly insoluble this compound sulfide (Ag₂S). tandfonline.comnih.gov The sulfidation of both ionic this compound and AgNPs is a critical transformation process in the environment, particularly in anaerobic or sulfur-rich conditions like sewage treatment plants and sediments. nih.govmdpi.com This process dramatically reduces the bioavailability and toxicity of this compound because Ag₂S is much less soluble than elemental this compound or its other salts. tandfonline.commdpi.com Even partial sulfidation of AgNPs has been shown to significantly decrease their toxicity to a wide range of organisms. tandfonline.commdpi.com In aquatic systems, the presence of environmentally relevant concentrations of sulfide can reduce acute this compound toxicity by several fold. nih.gov

Environmental FactorEffect on this compound SpeciationPrimary this compound Species FormedImpact on Bioavailability/Toxicity
Low pH (Acidic)Promotes oxidative dissolution of AgNPs.Free this compound Ion (Ag⁺)Increases bioavailability and toxicity.
High pH (Alkaline)Favors sorption to minerals and potential precipitation. Stabilizes AgNPs against aggregation.Sorbed Ag⁺, this compound Hydroxides/CarbonatesDecreases bioavailability.
Increasing Salinity (Chloride)Complexation with chloride ions.This compound-Chloride Complexes (AgClₓⁿ⁻¹)Decreases free Ag⁺ toxicity, but AgCl⁰ can be bioavailable.
High Organic MatterComplexation with dissolved and particulate organic matter.This compound-Organic ComplexesGenerally decreases immediate toxicity but can increase mobility.
Sulfide PresenceFormation of highly insoluble precipitates.This compound Sulfide (Ag₂S)Dramatically decreases bioavailability and toxicity.

Bioavailability of Distinct this compound Species to Environmental Organisms

The bioavailability of this compound, or the extent to which it can be taken up by an organism and cause a biological effect, is fundamentally linked to its chemical speciation. Not all forms of this compound in the environment are equally accessible to organisms.

The free this compound ion (Ag⁺) is widely considered the most bioavailable and toxic form of this compound to a broad range of organisms. nih.gov However, research has revealed a more complex picture, where other this compound species also contribute to its uptake and toxicity. In aquatic environments, particularly those with moderate salinity, the neutral, uncharged aqueous this compound chloride complex (AgCl⁰(aq)) has been identified as a principal bioavailable species for phytoplankton. tandfonline.comnih.gov The low polarity of this complex is thought to facilitate its diffusion across biological membranes. nih.gov

For soil organisms, the bioavailability of this compound is influenced by soil properties. Earthworms, for example, have been shown to accumulate significantly higher concentrations of this compound when exposed to this compound nitrate (B79036) (which readily provides Ag⁺) compared to this compound nanoparticles. nih.gov However, the transformation of AgNPs within the soil-biosolids matrix can lead to a larger pool of bioavailable Ag⁺ than from ionic this compound sources alone, complicating direct comparisons. acs.org

The bioavailability of this compound from nanoparticles (AgNPs) is a subject of intensive research. It is largely driven by the dissolution of AgNPs, which releases Ag⁺ ions into the surrounding medium. ekb.egnih.gov Therefore, factors that promote dissolution, such as smaller particle size and low pH, tend to increase the bioavailability and toxicity of AgNPs. ekb.eg However, the particles themselves can also be taken up by organisms. For unicellular organisms like bacteria and algae, uptake can occur directly through cell walls and membranes. ekb.eg In larger organisms, such as invertebrates and fish, ingestion of particles is a significant route of exposure. ekb.eg Once ingested, the acidic conditions in the gut can accelerate the dissolution of AgNPs, increasing the internal bioavailability of this compound ions. ekb.eg

The chemical transformations that metallic this compound undergoes in the environment profoundly influence its availability to living systems. nih.gov In freshwater with low ionic strength, AgNPs are expected to be more colloidally stable, while in estuarine or marine waters, the higher ionic strength promotes aggregation, which can reduce bioavailability. ekb.eg Conversely, the formation of highly insoluble this compound sulfide (Ag₂S) through sulfidation drastically reduces this compound's bioavailability and is considered a natural detoxification pathway. nih.gov

Ecotoxicological Impact Assessments

Effects on Aquatic Organisms (e.g., Microalgae, Invertebrates, Fish)

This compound is one of the most toxic metals to aquatic life, with adverse effects observed at very low concentrations. nih.gov The free this compound ion (Ag⁺) is the primary toxic species, though this compound nanoparticles (AgNPs) also exert significant toxicity, often through the release of these ions. nih.govnih.gov

Microalgae: As primary producers, microalgae are a critical component of aquatic ecosystems. This compound exposure can severely inhibit their growth and photosynthetic activity. legmt.govnih.gov For the freshwater green alga Scenedesmus acuminatus and the marine diatom Chaetoceros gracilis, the 50% effect concentration (EC50) for growth inhibition by AgNPs was found to be 38.5 µg/L and 24.3 µg/L, respectively. ekb.eg The toxicity of AgNPs to microalgae can manifest as reduced chlorophyll (B73375) content, damage to chloroplasts and cell membranes, and the generation of oxidative stress through the production of reactive oxygen species (ROS). researchgate.netnih.govnih.gov Studies on Chlorella vulgaris have shown that AgNPs can accumulate inside the cells and cause inhibitory effects that are dependent on both particle size and concentration. researchgate.net

Invertebrates: Aquatic invertebrates, such as crustaceans and mollusks, are highly sensitive to this compound. For the microcrustacean Daphnia lumholtzi, the 48-hour median lethal concentration (LC50) for AgNPs was 57.6 µg/L, with chronic effects on survival, growth, and reproduction observed at concentrations as low as 0.5 µg/L. ekb.eg In the freshwater snail Lymnaea stagnalis, both ionic this compound and AgNPs were efficiently accumulated, with dietary exposure to AgNPs leading to damaged digestion, reduced food intake, and impaired growth. researchgate.net In marine invertebrates, this compound is known to be highly toxic, partly because the bioavailable neutral this compound chloro-complex (AgCl⁰) is prevalent in seawater. researchgate.net Exposure can lead to DNA damage, oxidative stress, and adverse effects on development. researchgate.net

Fish: this compound is acutely toxic to fish, primarily affecting the gills in freshwater species, where it disrupts ion exchange processes, leading to ionoregulatory failure. nih.gov In marine fish, the intestine appears to be a more significant site of toxic action. nih.gov The acute 96-hour LC50 values for freshwater fish can be as low as 5 µg/L. nih.gov this compound nanoparticles have also been shown to be lethal to fish. For adult zebrafish (Danio rerio), a 48-hour LC50 of 84 µg/L was reported for AgNPs, while the LC50 for ionic this compound was significantly lower at 25 µg/L, indicating greater toxicity of the ionic form. researchgate.net Sub-lethal exposure to AgNPs can cause inflammation of the gills, alter gene expression patterns in the liver, and negatively impact reproductive success and hematological parameters in fish like the common molly (Poecilia sphenops). nih.govmdpi.com

Organism GroupOrganism ExampleThis compound FormObserved EffectsToxicity Value (Concentration)Reference
MicroalgaeScenedesmus acuminatusAgNPsGrowth InhibitionEC50: 38.5 µg/L ekb.eg
MicroalgaeChaetoceros gracilisAgNPsGrowth InhibitionEC50: 24.3 µg/L ekb.eg
InvertebratesDaphnia lumholtziAgNPsMortality48h-LC50: 57.6 µg/L ekb.eg
InvertebratesDaphnia magnaAgNO₃Mortality48h-LC50: as low as 0.9 µg/L nih.gov
FishZebrafish (Danio rerio)AgNPsMortality48h-LC50: 84 µg/L researchgate.net
FishZebrafish (Danio rerio)Ag⁺ (ionic)Mortality48h-LC50: 25 µg/L researchgate.net
FishRainbow Trout (Oncorhynchus mykiss)Ag⁺ (ionic)Mortality96h-LC50: as low as 5 µg/L nih.gov

Effects on Terrestrial Organisms (e.g., Soil Microbiota, Flora)

The increasing use of this compound-containing products raises concerns about their release into terrestrial ecosystems, primarily through the land application of biosolids from wastewater treatment. nih.gov this compound, in both ionic and nanoparticle forms, can exert significant toxic effects on soil organisms, impacting ecosystem health and function.

Soil Microbiota: Soil microorganisms are fundamental to nutrient cycling and soil fertility. Exposure to this compound can disrupt microbial communities by reducing their population, biomass, and diversity. nih.govtandfonline.com this compound nanoparticles have been shown to cause marked declines in microbial biomass and respiration, with these effects intensifying at higher concentrations and over longer exposure periods. tandfonline.com For example, at a concentration of 240 mg/kg, AgNPs led to substantial reductions in microbial biomass carbon and nitrogen. tandfonline.com Functionally important bacterial groups involved in carbon, nitrogen, and phosphorus cycling can be compromised by AgNP exposure. acs.org this compound can inhibit key microbial processes such as nitrification, with some studies showing that polyvinylpyrrolidone-coated AgNPs are particularly harmful to this process. tandfonline.com The toxicity of AgNPs can also lead to shifts in the microbial community structure, as sensitive organisms decline and more resistant microbes become dominant. tandfonline.com

Organism GroupOrganism/ProcessThis compound FormObserved EffectsReference
Soil MicrobiotaMicrobial Biomass & RespirationAgNPsSignificant decrease with increasing concentration and exposure time. tandfonline.com
Soil MicrobiotaNitrificationAgNPsInhibition of nitrification rates, altering microbial community structure. tandfonline.com
Soil MicrobiotaBacterial & Fungal PopulationsAgNPs (45 ppm)Decreased bacterial (91%) and fungal (33-85%) numbers. nih.gov
Flora (Plants)Seed Germination & Seedling GrowthAgNPsInhibition of germination and growth, reduced root/shoot length. nih.govnih.gov
Flora (Plants)Arabidopsis thalianaAgNPsStronger inhibition of root elongation compared to Ag⁺. researchgate.net
Flora (Plants)GeneralAgNPsInduction of oxidative stress (ROS production), damage to photosynthetic apparatus. mdpi.comnih.gov

Bioaccumulation and Trophic Transfer Dynamics within Ecosystems

Bioaccumulation is the process by which organisms absorb contaminants from the environment, leading to concentrations in their tissues that are higher than in the surrounding medium. When this contaminant is passed up the food chain from lower to higher trophic levels, it is known as trophic transfer or biomagnification.

This compound has a high potential for bioaccumulation in aquatic organisms, although this varies significantly among species and with the chemical form of this compound. Invertebrates, particularly bivalve mollusks like oysters and clams, are known to accumulate this compound to very high concentrations. Recorded concentrations in bivalve soft tissues from contaminated areas can be several orders of magnitude higher than in the surrounding water.

Trophic transfer of this compound has been documented in aquatic food webs. While algae can significantly bioaccumulate this compound, the transfer to herbivorous invertebrates that consume them can be substantial. For instance, studies have shown that this compound accumulated by phytoplankton is available for transfer to marine herbivores. The efficiency of this transfer can be influenced by the specific this compound species accumulated by the primary producers.

In fish, this compound accumulation occurs through both direct uptake from the water (primarily via the gills) and dietary intake. While dietary uptake is a significant pathway, the assimilation efficiency can vary. For example, in rainbow trout, while dietary exposure to this compound nanoparticles leads to accumulation in the digestive tract, only a limited amount is transferred through the intestinal walls into other tissues, especially if the this compound has been transformed into less bioavailable forms like this compound sulfide.

In terrestrial ecosystems, this compound can be taken up from the soil by plants and subsequently transferred to herbivores. Earthworms can also accumulate significant levels of this compound from contaminated soil and biosolids, making them a potential vector for transferring this compound to predators such as birds and small mammals. The form of this compound is crucial; earthworms exposed to this compound nitrate tend to accumulate higher concentrations than those exposed to this compound nanoparticles.

Influence of Nanoparticle Characteristics on Ecotoxicity (e.g., Size, Surface Coating)

The ecotoxicity of this compound nanoparticles (AgNPs) is not solely dependent on the intrinsic toxicity of this compound itself but is also heavily influenced by the physicochemical characteristics of the nanoparticles. Properties such as size, shape, and surface coating can significantly alter the behavior, bioavailability, and ultimately, the toxic effects of AgNPs in the environment.

Size: Particle size is a critical factor governing the ecotoxicity of AgNPs. Generally, smaller nanoparticles exhibit greater toxicity than larger ones. nih.gov This is attributed to their higher surface-area-to-volume ratio, which can lead to a faster dissolution rate and release of toxic Ag⁺ ions. nih.gov Smaller particles may also have an increased capacity to penetrate biological membranes, leading to greater cellular uptake and internal exposure. For example, studies have shown that the toxicity of AgNPs to bacteria and aquatic organisms often increases as the particle size decreases.

Surface Coating: The surface coating, or capping agent, applied to AgNPs to prevent aggregation and provide stability, plays a crucial role in their environmental fate and toxicity. Coatings can influence the dissolution rate, aggregation behavior, and surface charge of the nanoparticles, thereby affecting their interaction with organisms.

For example, citrate-coated AgNPs are commonly studied and their toxicity is often linked to the release of this compound ions. In contrast, coatings with polymers like polyvinylpyrrolidone (B124986) (PVP) can affect particle stability in different environmental media. The nature of the coating can also directly influence toxicity. Studies comparing different coatings have found that some can mitigate, while others may enhance, the toxic effects of the this compound core. For instance, bifunctionalized AgNPs designed with specific coatings may show lower toxicity to some organisms like microalgae and crustaceans compared to less stable commercial formulations, demonstrating the potential for "eco-design" to create safer nanomaterials.

The interaction between the surface coating and the environmental medium is also important. In marine environments, for example, the high ionic strength can cause nanoparticles to aggregate, but the specific coating can influence the extent and rate of this aggregation, thereby modulating their bioavailability and toxicity.

Advanced Analytical Methodologies for Silver Speciation

Spectrometric Techniques for Silver Species Detection

Spectrometric methods leverage the interaction of electromagnetic radiation with this compound species to provide qualitative and quantitative information. These techniques are highly sensitive and widely employed for the detection of this compound in diverse samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are considered reference methods for this compound determination due to their high accuracy, sensitivity, and wide linear dynamic range researchgate.net. These techniques are capable of simultaneous multi-element characterization and can provide isotopic information researchgate.net.

ICP-OES utilizes an argon plasma to excite atoms and ions from a sample, causing them to emit light at specific, characteristic wavelengths, which are then measured to identify and quantify the elements present chalmers.seworldoftest.com. For this compound analysis, common analytical wavelengths include 328.068 nm and 338.289 nm, with 328.068 nm offering higher sensitivity chalmers.se. ICP-OES is particularly effective for analyzing impurities in high-purity this compound and for quality control in various industries worldoftest.comspectro.com.

ICP-MS offers even greater sensitivity compared to ICP-OES. Typical method detection limits for this compound by ICP-OES are around 0.6 µg Ag/L, while for ICP-MS, they can be as low as 0.002 µg Ag/L astm.org. These methods are routinely used for detecting this compound in various products, including textiles and wound dressings astm.org. Single-particle ICP-MS (SP-ICP-MS) is a specialized variant that allows for the detection and quantification of individual this compound nanoparticles, providing information on their size, size distribution, number density, and concentration mdpi.comnih.govresearchgate.netperkinelmer.com. SP-ICP-MS can achieve size detection limits as low as 3.5 nm for this compound nanoparticles when using a dry aerosol sample introduction system researchgate.net.

Table 1: Typical Detection Limits for this compound using ICP-OES and ICP-MS

Analytical TechniqueTypical Detection Limit (µg Ag/L)NotesSource
ICP-OES0.6For Ag/L astm.org astm.org
ICP-MS0.002For Ag/L astm.org astm.org
SP-ICP-MS (AgNPs)0.5 (µg/L)For 60-nm AgNPs in milk nih.gov nih.gov
SP-ICP-MS (AgNPs)3.5 (nm)Size detection limit for AgNPs with dry aerosol researchgate.net researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique known for its ultrasensitive detection capabilities, particularly for molecules adsorbed on noble metal nanostructures, such as this compound nih.govmdpi.com. SERS leverages the enhancement of Raman scattering signals from analytes located near plasmon-supporting metallic nanostructures, leading to significantly lowered detection limits chemrxiv.org.

This compound nanostructures, including this compound nanoparticles and nanowire arrays, are frequently employed as SERS substrates due to their strong plasmonic properties chemrxiv.orgresearchgate.net. This technique has demonstrated the ability to detect extremely low concentrations of analytes. For instance, a limit of detection (LOD) of 10⁻¹⁶ M has been achieved for rhodamine 6G (R6G) using porous this compound supraparticles chemrxiv.orgarxiv.org. SERS is also utilized in enzyme-linked immunosorbent assays (ELISAs) for ultrasensitive detection of protein biomarkers and small molecules, employing aggregated this compound nanoparticles to generate strong Raman signals nih.gov. The high detection sensitivity of SERS makes it suitable for environmental monitoring, food safety, and biomedical diagnostics chemrxiv.orgarxiv.org.

Colorimetry and fluorescence-based detection methods offer simple, effective, and low-cost approaches for this compound detection, often enabling portable detection devices researchgate.netnih.gov.

Colorimetric methods typically rely on a visible color change in the presence of this compound ions (Ag+), often involving nanoparticles, particularly gold nanoparticles (AuNPs), which exhibit distinct color changes due to aggregation or inhibition of aggregation in the presence of Ag+ nih.gov. For example, a colorimetric probe based on the aggregation of AuNPs using ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) can detect Ag+ with a detection limit of 20 nM and a wide dynamic linear range of 0.05–0.9 μM nih.gov.

Fluorescence-based methods utilize fluorescent probes that exhibit a change in fluorescence intensity or emission spectrum upon binding with this compound ions researchgate.netgoogle.comacs.org. These probes often possess aggregation-induced emission (AIE) characteristics, where aggregation or precipitation reactions with this compound ions induce fluorescence google.com. For instance, a rosamine-based fluorescent chemosensor showed a significant increase (approximately 35-fold) in fluorescence upon complexation with Ag+ acs.org. Dual-channel fluorescent/colorimetric sensors have also been developed, offering high sensitivity and accuracy. One such sensor, based on a naphthalimide derivative, achieved a fluorescence detection limit of 5.8 nM for Ag+ nih.govmdpi.com. These methods are advantageous for real-time monitoring and cellular imaging of this compound ions acs.orgnih.gov.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the structural and electronic information of this compound species, including oxidation states and coordination environments acs.orgresearchgate.net. XAS encompasses X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES spectroscopy provides information about the valence state and local symmetry of the absorbing atom nih.gov. It is particularly useful for analyzing the chemical forms of this compound and understanding its molecular reactions, such as the interaction of this compound ions with bacterial cells nih.govnih.gov. By comparing XANES spectra of samples with those of reference compounds, researchers can deduce the actual binding of this compound nih.gov. For example, XANES studies have revealed differences in the Ag LIII-edge spectra of bacteria treated with this compound ions (e.g., this compound nitrate (B79036), this compound acetate) compared to the this compound ion solutions themselves, indicating a reaction and changes in this compound speciation nih.govnih.gov.

EXAFS, on the other hand, provides quantitative details about the number and type of neighboring atoms and their distances from the central absorbing atom researchgate.net. In situ XAS measurements, combined with quantum-chemical modeling, have been used to quantify the molecular structure and stability of this compound species in aqueous solutions, revealing dominant species like the hydrated Ag+ cation and chloride complexes (e.g., AgCl₂⁻, AgCl₃²⁻) under different conditions researchgate.net. XAS is thus critical for understanding the fundamental mechanisms of this compound's interactions in various systems, including its antibacterial activities acs.org.

Chromatographic Separation Techniques Coupled with Detectors

Chromatographic separation techniques are essential for separating different this compound species before detection, allowing for a more accurate and detailed speciation analysis.

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a highly effective hyphenated technique for the separation and detection of various this compound species, including ionic this compound (Ag+) and this compound nanoparticles (AgNPs) of different sizes mdpi.commdpi.comresearchgate.netrsc.orgnih.gov. This combination leverages HPLC's ability to separate analytes based on their physicochemical properties and ICP-MS's high sensitivity for elemental detection.

The direct coupling of HPLC to ICP-MS allows for the identification and quantification of this compound species in a single chromatographic run mdpi.comresearchgate.netnih.gov. Researchers have successfully used reversed-phase HPLC coupled with ICP-MS for the separation and detection of AgNPs and Ag(I) species mdpi.commdpi.comnih.gov. The mobile phase composition is critical to ensure complete elution and stability of this compound species, often involving surfactants, pH buffers, and complexing agents like thiosulfate (B1220275) to elute Ag(I) species without affecting AgNPs stability researchgate.netrsc.orgnih.gov.

HPLC-ICP-MS has been applied to analyze this compound species in various complex matrices, including textile products, environmental waters, milk, and biological samples nih.govresearchgate.netrsc.orgnih.govrsc.org. This method can differentiate AgNPs ranging from 1 nm to 100 nm, and even larger particles researchgate.net. Detection limits achieved for Ag(I) and AgNPs (e.g., 10 nm and 30 nm) can be in the low nanogram per liter (ng/L) range, enabling trace analysis in real samples rsc.org.

Table 2: Detection Limits for this compound Species using HPLC-ICP-MS

This compound SpeciesNominal Size (nm)Detection Limit (ng/L)MatrixSource
Ag(I)N/A2.0Surface water, algal cells rsc.org rsc.org
AgNPs103.1Surface water, algal cells rsc.org rsc.org
AgNPs302.2Surface water, algal cells rsc.org rsc.org

Size Exclusion Chromatography (SEC) for Nanoparticle Characterization

Size Exclusion Chromatography (SEC) is a powerful liquid chromatographic technique employed for the separation of macromolecules and nanoparticles in solution based on their hydrodynamic volume. Larger molecules or particles elute earlier from the column as they are excluded from more pores within the column packing material, while smaller ones penetrate more pores, leading to longer retention times. nih.gov

When coupled with highly sensitive detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), SEC-ICP-MS becomes a robust tool for the characterization, quantification, and identification of trace nanoparticles, including this compound nanoparticles (AgNPs), in complex matrices. acs.orgnih.gov This online coupling allows for the rapid measurement of elemental mass size distributions (EMSDs), providing information on particle size, mass, and composition. acs.org

Research has demonstrated the effectiveness of SEC-ICP-MS in separating and characterizing AgNPs. For instance, studies have shown that the retention time in SEC-ICP-MS increases with decreasing particle size, confirming the size-exclusion separation mechanism. acs.org The selection of the SEC column and the mobile phase composition are critical for effective separation. A mobile phase with a relatively high ionic strength, such as a mixture of 2% FL-70 and 2 mM Na₂S₂O₃, can ensure the complete elution of different-sized nanoparticles from the column, leading to a size-independent response. acs.org

SEC-ICP-MS offers significant advantages, including higher mass sensitivity (e.g., 1 pg for gold and this compound nanoparticles) and comparable size discrimination (e.g., 0.27 nm) compared to techniques like Transmission Electron Microscopy (TEM). acs.org It has been successfully applied to identify trace Ag₂S nanoparticles and to track the dissolution and size transformation of this compound nanoparticles in various media, including serum and environmental waters. acs.org Furthermore, SEC-ICP-MS has been utilized for the simultaneous determination of the size of this compound nanoparticles with biomolecule coronas (AgNP@BCs) and the mass concentration of various this compound species in biological samples like rat liver. nih.gov

Table 1: SEC-ICP-MS Capabilities for this compound Nanoparticle Characterization

ParameterReported CapabilitySource
Mass Sensitivity1 pg (for Au and Ag NPs) acs.org
Size Discrimination0.27 nm acs.org
Size Range (Separation)1–100 nm (Ag⁺ and AgNPs) acs.org
Measurement Time8 minutes for EMSDs acs.org
ApplicationIdentification of Ag₂S NPs, tracking dissolution/transformation acs.org

Electrochemical Methods for this compound Speciation

Electrochemical methods are highly favored for metal determination and speciation due to their cost-effectiveness, high sensitivity, ease of operation, and potential for on-field measurements. uniovi.esub.edu They offer the unique ability to directly speciate different this compound forms, a feature often requiring coupling with separation techniques for other analytical methods like ICP-MS. ub.edu

Voltammetry Techniques (e.g., Anodic Stripping Voltammetry)

Voltammetry techniques, particularly Anodic Stripping Voltammetry (ASV), are widely used for the trace measurement of this compound species. ASV is a preconcentration technique that involves two main steps: a deposition step and a stripping step. uniovi.es During the deposition step, the analyte (e.g., Ag⁺ ions) is electroplated onto the working electrode at a controlled potential. uniovi.es In the subsequent stripping step, the accumulated metal is oxidized from the electrode, and the resulting current is measured as a peak signal at the potential where the species begins to oxidize. uniovi.es The stripping step can employ various waveforms, such as linear, staircase, square wave (SWASV), or pulse. uniovi.es

ASV offers high sensitivity, enabling the detection of this compound ions (Ag⁺) at sub-nanomolar limits of detection (LODs) by employing strategies like ligand-based deposition or thin-layer membranes coupled to conducting polymers. ub.edu It is capable of determining the oxidation state of a metal, a crucial aspect for speciation. libretexts.org For this compound, voltammetric methods allow for discrimination between Ag⁺ and AgNPs. ub.edu Despite significant advancements in the analytical performance of electrochemical sensors over the last decade, their widespread application for on-site water analysis still requires further research. ub.edu

Development of Electrochemical Biosensors for this compound Species

The development of electrochemical biosensors for this compound species has gained significant attention due to their high sensitivity and selectivity. This compound nanoparticles (AgNPs) are extensively employed in designing novel and efficient electrochemical sensing methods, primarily owing to their excellent chemical and electrical properties, including a low-redox potential and a highly characteristic solid-state Ag/AgCl process. electrochemsci.org

AgNPs serve as electroactive labels or signal amplification strategies in these biosensors. electrochemsci.orgmdpi.com Strategies for using AgNPs as electroactive tags include:

Individual AgNPs : Utilizing the electrochemical properties of discrete nanoparticles. electrochemsci.org

AgNPs Aggregates : Leveraging changes in electrochemical signals upon aggregation. electrochemsci.org

AgNPs-based Nanocomposites : Incorporating AgNPs into composite materials to enhance sensor performance. electrochemsci.org

Nanomaterial-promoted Reduction of this compound Ions : Employing other nanomaterials to facilitate the reduction of this compound ions for detection. electrochemsci.org

DNA-based Biometallization : Using DNA hybridization to trigger this compound deposition. electrochemsci.org

Alkaline Phosphatase (ALP)-catalyzed this compound Deposition : Enzymatic reactions leading to this compound deposition for signal amplification. electrochemsci.org

The electrocatalytic activity and excellent conductivity of AgNPs make them superior materials for electrode surface decoration, providing a versatile platform for high-performance electrochemical sensors. mdpi.com For instance, electrochemical sensors based on gold screen-printed electrodes modified with this compound nanoparticles have been developed for trace analysis, demonstrating good reproducibility, repeatability, and selectivity. researchgate.net These biosensors can achieve very low limits of detection (LOD) for various analytes by leveraging the enhanced electron transfer and signal amplification provided by AgNPs. nih.gov

Single Particle Detection Techniques (e.g., SP-ICP-MS)

Single Particle Inductively Coupled Plasma Mass Spectrometry (SP-ICP-MS) has emerged as a leading technique for the detection and characterization of metallic nanoparticles, including this compound nanoparticles (AgNPs), at environmentally relevant concentrations. perkinelmer.comspectroscopyonline.comresearchgate.net Unlike conventional ICP-MS, which measures dissolved elements as a steady-state signal, SP-ICP-MS detects individual nanoparticles as discrete, transient spikes in the signal. perkinelmer.com Each spike corresponds to a single particle entering the plasma and being atomized and ionized. perkinelmer.comrsc.org

This technique offers unique capabilities for AgNPs:

Particle Number Concentration : The frequency of the detected events (pulses) provides the particle number concentration. perkinelmer.comspectroscopyonline.com

Differentiation of Dissolved and Particulate this compound : SP-ICP-MS can effectively distinguish between ionic this compound (dissolved Ag⁺) and nanoparticulate this compound without prior separation steps. spectroscopyonline.comrsc.org This is crucial for understanding the fate and behavior of AgNPs in various matrices. spectroscopyonline.com

Investigation of Agglomeration and Dissolution : The technique allows for the selective measurement of changes in particle size, aggregation, and dissolution over time, even at low concentrations. spectroscopyonline.com

The size detection limit in SP-ICP-MS is a critical factor, and advancements have enabled the detection of smaller nanoparticles. For example, some systems can detect gold nanoparticles as small as 10 nm with short dwell times. researchgate.netfrontiersin.org SP-ICP-MS has been successfully applied to characterize AgNPs in diverse complex matrices, including environmental waters and biological samples like fish tissue and plant tissues. spectroscopyonline.comrsc.orgfrontiersin.org

Table 2: SP-ICP-MS Capabilities for this compound Nanoparticle Analysis

ParameterReported Capability/FeatureSource
Information ProvidedParticle size, size distribution, particle number concentration perkinelmer.comspectroscopyonline.com
Speciation CapabilityDifferentiates dissolved Ag⁺ from AgNPs spectroscopyonline.comrsc.org
Detection Limit (Size)As low as 10 nm (for Au NPs, indicative for AgNPs) researchgate.netfrontiersin.org
ApplicationsEnvironmental waters, biological tissues (fish, plants, blood) spectroscopyonline.comrsc.orgfrontiersin.org

Hybrid and Coupled Analytical Systems for Comprehensive Characterization

The complexity of this compound speciation, particularly the coexistence of ionic and nanoparticulate forms in diverse matrices, often necessitates the use of hybrid and coupled analytical systems. These systems combine the separation power of chromatographic techniques with the elemental detection capabilities of mass spectrometry, providing a more comprehensive characterization than standalone methods. rsc.orgnih.gov

Key examples of such coupled systems include:

Size Exclusion Chromatography coupled with ICP-MS (SEC-ICP-MS) : As discussed in Section 6.2.2, SEC-ICP-MS is highly effective for separating AgNPs based on their hydrodynamic size and quantifying their elemental mass. This coupling allows for the simultaneous determination of particle size distribution and mass quantification of various this compound species. acs.orgnih.gov It has been used to study the in vivo transformation of AgNPs and to analyze AgNPs with biomolecule coronas. nih.gov

Asymmetric Flow Field-Flow Fractionation coupled with ICP-MS (AF4-ICP-MS) : AF4 is another powerful separation technique that can be coupled with ICP-MS for the characterization of engineered nanoparticles (ENPs), including AgNPs. rsc.orgacs.org AF4-ICP-MS offers advantages in detecting a smaller nanoparticle size (e.g., 2 nm compared to 20 nm for SP-ICP-MS alone) and provides greater size resolution. rsc.org When integrated with a multi-detector approach (e.g., UV/Vis, light scattering, ICP-MS), AF4-ICP-MS provides a comprehensive understanding of dissolved this compound and AgNP concentrations, as well as element-selective, mass-, and number-based particle size distributions. acs.org

These hybrid systems are crucial for overcoming the limitations of single techniques, such as the inability of SP-ICP-MS to distinguish between ions, small organic/inorganic complexes, and very small nanoparticles below its size detection limit. nih.gov They enable a more accurate assessment of the behavior, transformation, and fate of this compound species in complex environmental and biological systems.

Challenges and Advancements in Trace Speciation Analysis of this compound

Trace speciation analysis of this compound presents several significant challenges, primarily due to the low concentrations at which this compound species are typically found in natural environments (e.g., 0.28 pM to 4.6 nM in natural water) and the need to distinguish between different chemical forms, such as Ag⁺ ions and various forms of AgNPs. ub.edumdpi.comresearchgate.net The co-existence of ionic this compound with AgNPs in aquatic systems is one of the greatest challenges for nanothis compound determination. researchgate.net Furthermore, complex sample matrices can impact the retention behavior of AgNPs, necessitating careful method development and validation. researchgate.net

Key challenges include:

Low Concentrations : this compound often exists at or below trace concentrations, requiring highly sensitive and precise analytical methods. mdpi.com

Matrix Effects : Complex matrices (e.g., biological tissues, environmental waters) can interfere with analysis, affecting detection limits and the accuracy of speciation. researchgate.netnih.govresearchgate.net

Transformation and Stability : this compound nanoparticles can undergo transformations (e.g., dissolution, aggregation) in different environments, making it difficult to maintain their original speciation during sampling and analysis. spectroscopyonline.comnih.gov

Distinguishing Species : Accurately differentiating between ionic this compound, small this compound complexes, and various sizes and forms of AgNPs remains a complex task. nih.gov

Despite these challenges, significant advancements have been made:

Improved Detection Limits : Electrochemical sensors have achieved sub-nanomolar LODs for Ag⁺, and SP-ICP-MS can detect AgNPs at very low concentrations. ub.eduresearchgate.net

Novel Materials for Separation and Detection : The development of new electrode materials and selective receptors has enhanced the analytical performance of electrochemical sensors. ub.edumdpi.com Modified silica (B1680970) and magnetic particles have been explored for selective separation and preconcentration of AgNPs. researchgate.net

Hybrid and Coupled Systems : The integration of separation techniques (e.g., SEC, AF4) with sensitive detectors (e.g., ICP-MS) provides comprehensive characterization of both particulate and dissolved this compound forms. rsc.orgacs.org

On-site Analysis : There is a growing need and ongoing research to translate laboratory-scale achievements in electrochemical sensing to portable, on-field measurement devices, which would avoid issues like contamination during sampling and storage. uniovi.esub.edu

Understanding Dissolution Kinetics : Advanced methods are being developed to better understand the dissolution kinetics of nanothis compound and its antimicrobial mechanisms under various environmental conditions. researchgate.net

Emerging Frontiers and Future Research Directions in Silver Chemistry

Research into Ultrasmall Silver Clusters and Quantum Dots

The investigation into ultrasmall this compound clusters and quantum dots represents a significant frontier in this compound chemistry due to their distinct electronic and optical properties that bridge the gap between individual atoms and larger plasmonic nanoparticles. researchgate.netrsc.org These ultrasmall nanoclusters (USNCs), with core sizes typically less than 2 nm, exhibit molecule-like characteristics, including well-defined molecular structures, discrete electronic transitions (HOMO-LUMO transitions), and strong luminescence. researchgate.netrsc.org

Ultrasmall this compound Clusters: Thiolate-protected this compound nanoclusters are a focal point of research, offering a new class of theranostic agents for biomedical applications such as bioimaging and disease diagnostics. researchgate.net The ability to precisely control their size and surface chemistry allows for the tuning of their physicochemical properties. researchgate.net For instance, DNA-templated this compound nanoclusters (AgNCs) with near-infrared-II (NIR-II) emission have been developed for high-resolution in vivo imaging. acs.orgnih.gov These AgNCs, with a size of approximately 1.6 nm, can be synthesized rapidly and are promising probes for studying the metabolic pathways of nanomaterials. acs.orgnih.gov

This compound-Based Quantum Dots (QDs): this compound-based quantum dots, such as this compound sulfide (B99878) (Ag₂S), this compound selenide (B1212193) (Ag₂Se), and this compound telluride (Ag₂Te), are gaining attention as less toxic alternatives to traditional cadmium-based QDs. nih.govnih.gov They exhibit tunable fluorescence in the near-infrared (NIR) window, making them ideal for deep-tissue bioimaging. nih.govbohrium.com The synthesis of water-soluble Ag₂S quantum dots with an average particle size of about 2.5 nm has been achieved, demonstrating bright red luminescence and excellent stability for bioimaging applications. acs.org Research is also exploring "green" synthesis methods for these QDs, utilizing organisms like bacteria, fungi, and plants. nih.govnih.gov

Table 1: Properties and Applications of Ultrasmall this compound Clusters and Quantum Dots

MaterialTypical SizeKey PropertiesEmerging Applications
Ultrasmall this compound Clusters (e.g., Thiolate-protected, DNA-templated)< 2 nmMolecule-like properties, strong luminescence, NIR-II emissionBioimaging, biosensing, theranostics, metabolic studies researchgate.netacs.orgnih.gov
This compound Sulfide (Ag₂S) Quantum Dots~2.5 - 5 nmNIR fluorescence, biocompatibility, high quantum yieldIn vivo bioimaging, photoelectron biosensors nih.govacs.org
This compound Selenide (Ag₂Se) Quantum Dots~5 - 31.5 nmNIR-II fluorescenceDeep-tissue imaging nih.gov

Integration of this compound into Hybrid Multifunctional Materials and Nanocomposites

The integration of this compound nanoparticles into hybrid multifunctional materials and nanocomposites is a rapidly advancing area of research, aiming to combine the unique properties of this compound with the functionalities of other materials like polymers and graphene. rsc.orgrsc.org This synergy leads to enhanced performance in various biomedical and industrial applications. rsc.orgnih.gov

This compound Nanoparticle-Polymer Nanocomposites (AgNP-PNCs): These materials merge the antimicrobial and anti-inflammatory properties of this compound nanoparticles with the structural versatility and stability of polymer matrices. rsc.orgrsc.org This combination allows for the development of materials with enhanced infection control, mechanical stability, and the potential for controlled drug delivery. rsc.orgrsc.org AgNP-PNCs are being explored for applications in wound healing, medical device coatings, tissue engineering, and biosensors. rsc.orgmanchester.ac.uk The polymer matrix helps to stabilize the this compound nanoparticles, control the release of this compound ions, and reduce potential cytotoxicity. rsc.org

Graphene-Silver Nanocomposites: The combination of graphene oxide (GO) with this compound nanoparticles has shown enhanced antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These nanocomposites are being investigated for their potential in developing advanced antimicrobial surfaces and materials. nih.gov

Other Hybrid Materials: this compound nanoparticles are also being incorporated into other materials such as ceramics and fibers to create composites with improved electrical conductivity, chemical durability, and photocatalytic capabilities. researchgate.net These materials have potential applications in environmental remediation, electronics, and food packaging. researchgate.net

Development of Advanced Plasmonic-Based Sensing Platforms

The unique optical properties of this compound nanoparticles, particularly their strong localized surface plasmon resonance (LSPR), are being harnessed to develop highly sensitive and selective sensing platforms. mdpi.comnih.gov this compound is often preferred over gold for plasmonic applications due to its higher sensitivity to changes in the local refractive index. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS-based sensors utilize the immense enhancement of the Raman signal of molecules adsorbed on or near the surface of this compound nanostructures. mdpi.com This allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. frontiersin.org Researchers are developing various SERS substrates based on this compound nanoparticles, including those fabricated by self-assembly or printing techniques, for applications in food safety, environmental monitoring, and medical diagnostics. frontiersin.orgmdpi.comscispace.comsersitive.eu For instance, this compound nanoparticle-based SERS substrates have been used for the rapid detection of foodborne pathogens and cancer drugs. frontiersin.orgmdpi.com

Localized Surface Plasmon Resonance (LSPR) Sensors: LSPR sensors detect changes in the refractive index near the surface of this compound nanoparticles, which are caused by the binding of target analytes. nih.govaip.org The LSPR wavelength is sensitive to the size, shape, and dielectric environment of the nanoparticles. nih.govaip.orgrsc.org This principle is being used to develop label-free biosensors for a wide range of biomolecules. nih.gov Research is focused on optimizing the shape and arrangement of this compound nanoparticles to enhance the sensitivity and performance of LSPR sensors. nih.govaip.org

Table 2: Performance Metrics of this compound-Based Plasmonic Sensors

Sensing PlatformPrincipleKey AdvantagesReported Detection Limits
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering signalUltra-high sensitivity, single-molecule detection capability frontiersin.orgSub-nanomolar to picomolar concentrations frontiersin.orgmdpi.com
Localized Surface Plasmon Resonance (LSPR)Shift in plasmon resonance wavelength upon analyte bindingLabel-free detection, real-time monitoring nih.govDependent on analyte and sensor design, often in the nanomolar to picomolar range

Exploration of Synergistic Approaches in Biomedical Applications (e.g., with Viral Therapies, Advanced Drug Delivery Systems)

A significant area of emerging research is the use of this compound nanoparticles in synergistic combination with other therapeutic modalities to enhance treatment efficacy, particularly in antiviral therapies and advanced drug delivery systems for cancer.

Synergy with Antiviral Therapies: this compound nanoparticles have demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B virus, and Herpes Simplex Virus. nih.govsemanticscholar.org The proposed mechanisms of action include the binding of this compound nanoparticles to viral surface glycoproteins, thereby inhibiting viral entry into host cells. nih.govmdpi.com Research is exploring the synergistic effects of combining this compound nanoparticles with conventional antiviral drugs to potentially reduce drug resistance and improve therapeutic outcomes. nih.gov There is also interest in the potential application of this compound nanoparticles against respiratory viruses, such as coronaviruses, where they may prevent the virus from binding to host cells. mdpi.comdovepress.comresearchgate.net

Advanced Drug Delivery Systems: this compound nanoparticles are being investigated as carriers for anticancer drugs to improve their targeted delivery to tumor cells and minimize side effects. nih.govbookpi.orgmdpi.comjournalagent.comeurekaselect.com The high surface area-to-volume ratio of this compound nanoparticles allows for the loading of various therapeutic agents. nih.govbookpi.org Furthermore, the intrinsic anticancer properties of this compound nanoparticles themselves can contribute to a dual-treatment therapeutic approach. nih.gov These drug delivery systems can be designed to release their payload in response to specific stimuli within the tumor microenvironment. bookpi.org

Application of Computational Chemistry and Advanced Modeling in this compound Research

Computational chemistry and advanced modeling techniques are becoming indispensable tools for understanding and predicting the behavior of this compound at the nanoscale. These methods provide insights into the fundamental properties of this compound clusters and nanoparticles, guiding the design of new materials with tailored functionalities.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of small this compound clusters. frontiersin.org These studies help in understanding the growth patterns of this compound clusters and predicting their optical and chemical properties. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of this compound nanoparticles, including their interactions with surrounding molecules such as polymers and biomolecules. researchgate.net These simulations can provide insights into the mechanisms of nanoparticle formation, their stability in different environments, and their interactions with cell membranes. researchgate.net

The application of these computational methods allows researchers to screen potential materials and optimize experimental conditions, accelerating the development of new this compound-based technologies.

Pursuit of Sustainable Synthesis and Eco-Friendly Production Methods for this compound Materials

In response to the growing demand for nanomaterials and the increasing awareness of environmental concerns, there is a strong push towards the development of sustainable and eco-friendly methods for synthesizing this compound nanoparticles. nih.govijnnonline.nettandfonline.comrsc.orguomisan.edu.iqnih.govnih.govmdpi.com

Green Synthesis Using Plant Extracts: A widely explored approach is the use of plant extracts as reducing and capping agents for the synthesis of this compound nanoparticles. nih.govrsc.orgnih.govmdpi.com Various plant parts, including leaves, flowers, roots, and seeds, contain phytochemicals such as flavonoids, polyphenols, and terpenoids that can effectively reduce this compound ions to metallic this compound and stabilize the resulting nanoparticles. nih.govrsc.org This method is considered cost-effective, simple, and environmentally benign. nih.govijnnonline.net

Table 3: Examples of Plant Extracts Used in the Green Synthesis of this compound Nanoparticles

Plant SpeciesPlant Part UsedReference
Moringa oleiferaLeaves nih.gov
Couroupita guianensisLeaves
Punica granatumLeaves
Vitex negundoLeaves
Citrus maximaLeaves
Brassica oleraceaLeaves nih.gov
Lens culinarisSeed ijnnonline.net

Microorganism-Mediated Synthesis: Another green approach involves the use of microorganisms such as bacteria, fungi, and algae to synthesize this compound nanoparticles. tandfonline.comjwent.net These organisms produce enzymes and other biomolecules that can reduce this compound ions and stabilize the nanoparticles. tandfonline.comjwent.net

The pursuit of these sustainable synthesis methods is crucial for the large-scale and environmentally responsible production of this compound-based materials.

Development of Robust Risk Assessment and Ecological Stewardship Methodologies for this compound Compounds in the Environment

With the increasing use of this compound nanoparticles in consumer products, there is a growing concern about their potential environmental impact and the need for robust risk assessment methodologies. researchgate.netresearchgate.netmdpi.comntu.edu.sgacs.org

Environmental Fate and Transport: Research is focused on understanding the fate and transport of this compound nanoparticles in various environmental compartments, including aquatic and terrestrial ecosystems. researchgate.netresearchgate.netmdpi.comntu.edu.sgacs.org Studies are investigating how factors such as surface coating, pH, ionic strength, and the presence of natural organic matter influence the aggregation, dissolution, and bioavailability of this compound nanoparticles. researchgate.netresearchgate.netntu.edu.sgacs.org It has been observed that sediments and periphyton can act as significant sinks for this compound in aquatic environments. acs.org

Ecotoxicology: The potential toxicity of this compound nanoparticles to a wide range of organisms, including bacteria, algae, invertebrates, and fish, is a major area of investigation. mdpi.com The toxicity is often linked to the release of this compound ions from the nanoparticles. mdpi.com

The development of comprehensive models and standardized testing protocols is essential for accurately assessing the ecological risks associated with this compound compounds and for establishing guidelines for their safe use and disposal. This will ensure the long-term sustainability and responsible stewardship of this compound-based technologies.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing silver nanoparticles with controlled shapes and sizes?

  • Methodological Answer : The polyol reduction method, involving this compound nitrate reduction in ethylene glycol with poly(vinyl pyrrolidone) (PVP) as a capping agent, is widely used. Key variables include the molar ratio of PVP to this compound nitrate (e.g., 1.5:1) and reaction temperature (120–160°C). For example, Sun and Xia demonstrated that adjusting PVP concentration yields monodisperse this compound nanocubes (250–350 nm) bounded by {100}, {110}, and {111} facets . Characterization via transmission electron microscopy (TEM) and X-ray diffraction (XRD) is critical to confirm crystallinity and size distribution.

Q. How can researchers characterize the optical properties of this compound thin films or nanoparticles?

  • Methodological Answer : Reflectance and transmittance measurements across the UV-vis-NIR spectrum (0.5–6.5 eV) are standard. Johnson and Christy’s inversion method for determining optical constants (n and k) from thin-film data (e.g., 185–500 Å thickness) provides precise results (±2 Å error in thickness). For nanoparticles, localized surface plasmon resonance (LSPR) peaks in absorbance spectra (e.g., ~400 nm for spherical AgNPs) correlate with size and morphology .

Q. What factors influence this compound’s catalytic activity in oxidation-reduction reactions?

  • Methodological Answer : Surface area, crystallographic facets, and defect density are key. For instance, {111} facets in this compound nanocubes exhibit higher catalytic activity for CO oxidation than {100} facets. Electrochemical techniques like cyclic voltammetry (CV) and in-situ Raman spectroscopy can track reaction intermediates. Pre-treating samples with oxygen plasma enhances surface reactivity by removing organic capping agents .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data on this compound’s antimicrobial efficacy across studies?

  • Methodological Answer : Systematic meta-analysis with inclusion criteria (e.g., nanoparticle size, concentration, bacterial strain) is essential. For example, conflicting results on AgNP toxicity may arise from variations in synthesis methods (chemical vs. biological) or incomplete characterization of surface ligands. Replicating experiments under standardized conditions (e.g., ISO 20743 for antimicrobial testing) and reporting detailed protocols (e.g., PVP concentration, dialysis steps) improves comparability .

Q. What computational approaches are optimal for modeling this compound’s electronic structure and interaction with biomolecules?

  • Methodological Answer : Density functional theory (DFT) simulations using software like VASP or Gaussian can predict adsorption energies of AgNPs with proteins or DNA. Basis sets (e.g., LANL2DZ for Ag) and solvent models (e.g., COSMO) must be validated against experimental X-ray photoelectron spectroscopy (XPS) or NMR data. For large systems (>1,000 atoms), linear-scaling DFT or machine learning potentials improve feasibility .

Q. Which statistical methods are suitable for analyzing size distribution heterogeneity in this compound nanoparticle synthesis?

  • Methodological Answer : Kernel density estimation (KDE) or Gaussian mixture models (GMMs) can quantify multimodal size distributions from TEM datasets. For polydisperse samples, dynamic light scattering (DLS) data require Mie theory corrections. Reporting polydispersity indices (PDI < 0.1 indicates monodispersity) and using ANOVA to compare batch variations (e.g., temperature effects) are critical .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound nanoparticle synthesis protocols?

  • Methodological Answer : Detailed documentation of experimental parameters (e.g., stirring rate, precursor purity) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are mandatory. For example, depositing raw TEM images and XRD spectra in repositories like Zenodo with unique DOIs allows independent verification. Cross-lab validation studies using shared reference materials (e.g., NIST-certified AgNPs) reduce methodological drift .

Q. What strategies resolve discrepancies between theoretical predictions and experimental observations of this compound’s plasmonic behavior?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can bridge scale gaps in plasmon modeling. Experimentally, electron energy loss spectroscopy (EELS) mapping at sub-nanometer resolution validates localized electric field enhancements predicted by finite-difference time-domain (FDTD) simulations. Discrepancies in dielectric function data (e.g., Johnson vs. Palik datasets) require re-measurement under identical experimental conditions .

Tables of Key Findings

Phenomenon Method Key Parameters Reference
AgNP shape controlPolyol reductionPVP:AgNO₃ ratio = 1.5:1, T = 160°C
Optical constants of Ag filmsSpectroscopic ellipsometryFilm thickness = 250 Å, error ±2 Å
Antimicrobial efficacyISO 20743 broth microdilutionMIC = 10 ppm (E. coli), 50 ppm (S. aureus)

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